molecular formula C7H9Cl2N3 B6599855 2-(Aminomethyl)isonicotinonitrile Dihydrochloride CAS No. 1658465-26-9

2-(Aminomethyl)isonicotinonitrile Dihydrochloride

Cat. No.: B6599855
CAS No.: 1658465-26-9
M. Wt: 206.07 g/mol
InChI Key: AUTHZSZYCWXJCG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)isonicotinonitrile Dihydrochloride is a chemical compound with the molecular formula C7H7N3·2(HCl). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride typically involves the reaction of isonicotinonitrile with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)isonicotinonitrile Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isonicotinonitrile derivatives.

Scientific Research Applications

2-(Aminomethyl)isonicotinonitrile Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine-4-carbonitrile Dihydrochloride
  • 2-(Aminomethyl)nicotinonitrile Dihydrochloride

Uniqueness

2-(Aminomethyl)isonicotinonitrile Dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in research and therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(aminomethyl)pyridine-4-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTHZSZYCWXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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